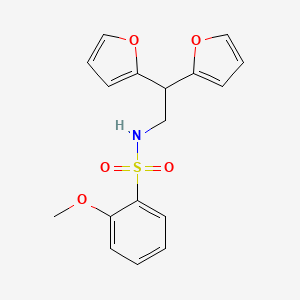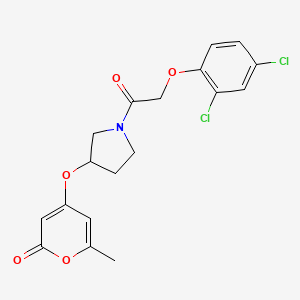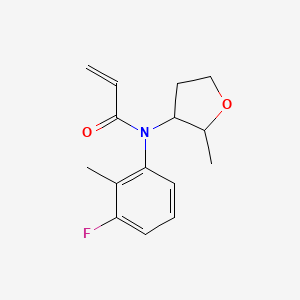
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, also known as FMOM or NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMOM is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain signaling.
作用机制
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide selectively inhibits Nav1.7 by binding to a specific site on the channel, thereby preventing the influx of sodium ions and reducing the excitability of sensory neurons. This leads to a reduction in pain sensitivity without affecting other sensory modalities.
Biochemical and Physiological Effects:
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been shown to have potent analgesic effects in preclinical studies, with a greater potency than existing pain medications such as morphine. N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. In addition to its analgesic effects, N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has also been shown to have anti-inflammatory effects, which may further contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Nav1.7, its favorable safety profile, and its potential for use in a variety of chronic pain conditions. However, one limitation of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, including further preclinical studies to evaluate its safety and efficacy, development of more efficient synthesis methods, and optimization of its pharmacokinetic properties for clinical use. Additionally, N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide may have potential applications in other areas of medicine, such as the treatment of epilepsy and other neurological disorders that involve sodium channel dysfunction. Further research is needed to fully explore the potential of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide as a therapeutic agent.
Conclusion:
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of chronic pain. Its selective inhibition of Nav1.7 and favorable safety profile make it a promising drug candidate for the treatment of neuropathic pain, cancer pain, and inflammatory pain. Further research is needed to fully explore the potential of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide and optimize its pharmacological properties for clinical use.
合成方法
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-fluoro-2-methylphenylboronic acid with 2-methyloxolane-3-carbaldehyde, followed by the addition of propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with N,N-dimethylformamide and oxalyl chloride.
科学研究应用
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a sodium channel that is primarily expressed in sensory neurons and plays a crucial role in the transmission of pain signals. N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been shown to selectively inhibit Nav1.7, thereby reducing pain sensitivity. This has led to the development of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide as a potential drug candidate for the treatment of chronic pain conditions such as neuropathic pain, cancer pain, and inflammatory pain.
属性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-4-15(18)17(14-8-9-19-11(14)3)13-7-5-6-12(16)10(13)2/h4-7,11,14H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOOIVDXKLITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(C2=C(C(=CC=C2)F)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


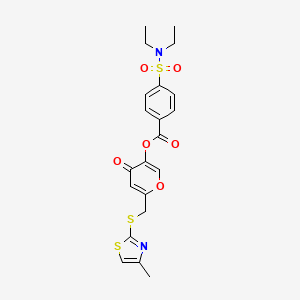
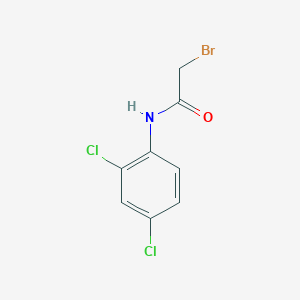
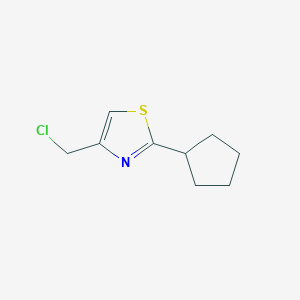
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
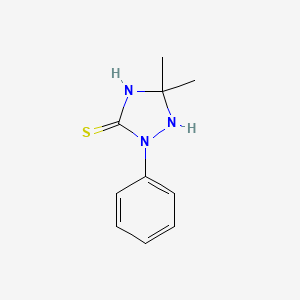
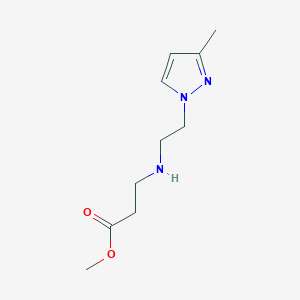

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)
![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
